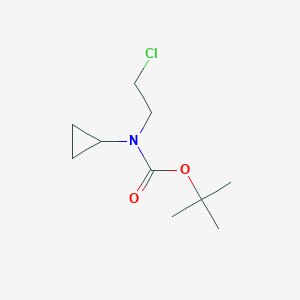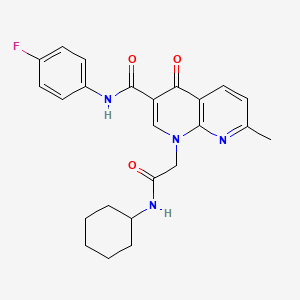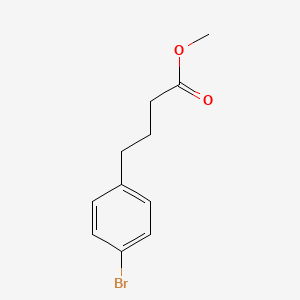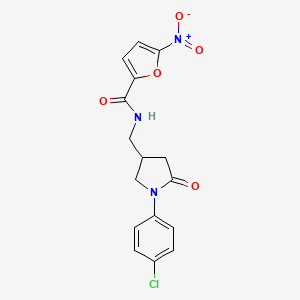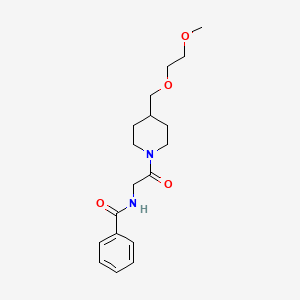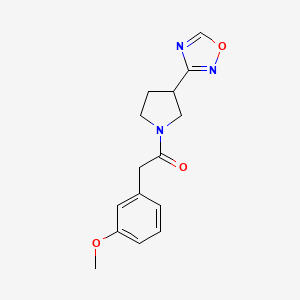
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as O-Desmethyltramadol (ODT) and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant focus of research on oxadiazole derivatives, such as "1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone", is their antimicrobial properties. Studies have synthesized various oxadiazole compounds to evaluate their effectiveness against microbial strains. For instance, the synthesis of 1,3,4-oxadiazole derivatives has shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents. Such research underscores the oxadiazole nucleus's role in enhancing antimicrobial efficacy (J. Salimon, N. Salih, Hasan Hussien, 2011).
Organic Light-Emitting Diodes (OLEDs)
The application of oxadiazole derivatives extends into the field of organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). Research has focused on synthesizing new oxadiazole-containing compounds that serve as hole-blocking materials in OLED devices. These compounds have shown promising performance, indicating their potential to enhance the efficiency of OLEDs. This research highlights the versatility of oxadiazole derivatives in electronic applications (Changsheng Wang, G. Jung, Y. Hua, et al., 2001).
Synthesis and Structural Analysis
The synthesis of oxadiazole derivatives often involves exploring different chemical pathways to obtain compounds with potential applications in various fields. Studies have detailed the synthesis processes, including the conditions and reactants used, to obtain oxadiazole derivatives with specific structural features. These studies contribute to the broader understanding of oxadiazole chemistry and its potential applications across different scientific domains (E. Urbonavičiūtė, R. Vaickelionienė, V. Mickevičius, 2014).
Material Science and Luminescent Materials
Oxadiazole derivatives have also been studied for their applications in material science, particularly in creating luminescent materials. Research into the synthesis of these compounds and their incorporation into materials has shown that they can exhibit desirable optical properties, such as large Stokes' shifts and high quantum yields. These properties make oxadiazole derivatives suitable for use in luminescent materials and potentially for applications in imaging and sensing (G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-4-2-3-11(7-13)8-14(19)18-6-5-12(9-18)15-16-10-21-17-15/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRCVQAWHANRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

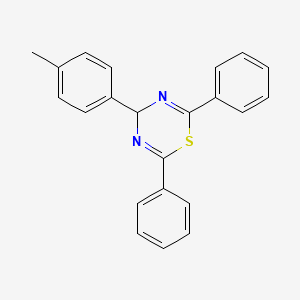
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)
![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)
![5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)

![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
